2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a fused heterocyclic molecule featuring a triazolo[3,2-b][1,3]thiazole core substituted with furan, thiophene, and a 4-(4-methoxyphenyl)piperazine moiety. The piperazine ring in the structure is known to enhance pharmacokinetic properties, while the thiophene and furan groups contribute to π-π interactions and binding affinity in biological targets .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-31-17-8-6-16(7-9-17)27-10-12-28(13-11-27)20(19-5-3-15-33-19)21-23(30)29-24(34-21)25-22(26-29)18-4-2-14-32-18/h2-9,14-15,20,30H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSVAGPBHZIMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CS3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolotriazole core, followed by the introduction of the furan and thiophene groups through coupling reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions. The final product is obtained after purification through techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently. Additionally, the use of green chemistry principles to reduce waste and improve the sustainability of the production process would be considered .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction of the nitro groups can yield corresponding amines .
Scientific Research Applications
2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Piperazine and Aryl Substituent Variations
Compound G857-1881 (5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol) shares the triazolo-thiazole core and furan-thiophene substituents but differs in the piperazine substituents (2-fluorophenyl vs. 4-methoxyphenyl) and the methyl group on the benzyl moiety. Fluorinated aryl groups, as in G857-1881, often enhance blood-brain barrier penetration, whereas methoxy groups (as in the target compound) may improve solubility and reduce toxicity .
Triazolo-Thiazole Derivatives with Varied Aryl Groups
Compounds from (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) feature benzoimidazo-triazole scaffolds but lack the piperazine moiety. Their synthesis at 40°C under general Procedure C highlights the role of aryl groups (thiophene, bromophenyl) in modulating reactivity and crystallinity.
Triazolothiadiazole Derivatives with Antimicrobial Activity
describes triazolo[3,4-b][1,3,4]thiadiazole derivatives (e.g., 3-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine) with benzofuran and pyrazole substituents. These compounds exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to the triazole-thiadiazole core’s electron-deficient nature. In contrast, the target compound’s triazolo-thiazole core may favor different biological targets, such as kinase or GPCR inhibition, due to its distinct electronic profile .
Fluorophenyl-Substituted Triazole-Thiazole Hybrids
details fluorophenyl-substituted triazole-thiazole hybrids (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole). These compounds exhibit planar molecular conformations, enhancing crystallinity and stability.
Key Comparative Data
Research Implications and Gaps
- Synthetic Optimization : and emphasize the role of solvent and catalyst choices in yield optimization, which could guide the target compound’s synthesis .
- Toxicity Profile : Piperazinium triazole derivatives () show low acute toxicity, suggesting the target compound may have a favorable safety profile .
Biological Activity
The compound 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule notable for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a unique combination of several functional groups:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Piperazine moiety : Often associated with various pharmacological effects.
- Thiazole and triazole rings : Known for their roles in medicinal chemistry.
The molecular formula is , and it has been identified under several CAS numbers including 898418-50-3. The presence of these rings suggests potential interactions with biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the thiazolotriazole core .
- Coupling reactions to introduce the furan and thiophene groups.
- Nucleophilic substitution reactions to add the piperazine moiety.
- Purification via techniques such as column chromatography.
Anticonvulsant Activity
Research indicates that compounds with similar structural features exhibit notable anticonvulsant properties. For instance, thiazole-integrated compounds have shown significant activity in various models:
- A study found that certain thiazole derivatives displayed high anticonvulsant activity with an effective dose (ED50) of 18.4 mg/kg in animal models .
Anticancer Potential
The compound's structural components suggest potential anticancer activity:
- Thiazole and triazole rings are often linked to cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range against MCF-7 and A549 cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 15.63 | Induces apoptosis via p53 pathway |
| Compound 2 | A549 | 0.65 | Inhibits cell proliferation |
The mechanism of action for this compound is thought to involve:
- Binding to specific receptors or enzymes , modulating their activity.
- Inducing apoptosis in cancer cells through pathways involving caspase activation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperazine and phenyl groups significantly affect biological activity:
- The presence of electron-donating groups (EDGs) like methoxy enhances activity.
- Halogen substitutions can alter electronic properties, affecting reactivity and potency .
Case Studies
- Evren et al. (2019) developed novel thiazole derivatives that demonstrated strong selectivity against cancer cell lines, with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- Recent studies have shown that modifications to the thiazole ring can enhance cytotoxicity against specific cancer types, indicating that further exploration of this compound's derivatives could yield more potent anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
